molecular formula C10H15BrN4 B14271818 N''-(5-Bromopyridin-2-yl)-N,N,N',N'-tetramethylguanidine CAS No. 145224-36-8

N''-(5-Bromopyridin-2-yl)-N,N,N',N'-tetramethylguanidine

Cat. No.: B14271818
CAS No.: 145224-36-8
M. Wt: 271.16 g/mol
InChI Key: FVLKMGAVFYOZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine is a chemical compound that belongs to the class of guanidines It features a bromopyridine moiety attached to a tetramethylguanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tetramethylguanidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the guanidine group can form hydrogen bonds with polar functional groups . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine is unique due to its combination of a bromopyridine moiety and a tetramethylguanidine group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the guanidine group enhances its ability to form hydrogen bonds, making it a valuable scaffold for drug design and materials science .

Properties

CAS No.

145224-36-8

Molecular Formula

C10H15BrN4

Molecular Weight

271.16 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C10H15BrN4/c1-14(2)10(15(3)4)13-9-6-5-8(11)7-12-9/h5-7H,1-4H3

InChI Key

FVLKMGAVFYOZGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC1=NC=C(C=C1)Br)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.